molecular formula C15H21NO B4500334 1-(2,4-dimethylbenzoyl)azepane

1-(2,4-dimethylbenzoyl)azepane

Cat. No.: B4500334
M. Wt: 231.33 g/mol
InChI Key: FMUOEWLSEWTXHJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzoyl)azepane is a seven-membered heterocyclic compound featuring an azepane ring (azepane: C₆H₁₁N) substituted with a 2,4-dimethylbenzoyl group at the nitrogen atom. Azepane derivatives are frequently explored for their conformational flexibility and bioactivity, particularly in neurotransmitter modulation or enzyme inhibition .

Properties

IUPAC Name

azepan-1-yl-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-8-14(13(2)11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUOEWLSEWTXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzoyl)azepane typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.

    Nucleophilic Substitution: The acid chloride is then reacted with azepane in the presence of a base such as triethylamine (Et₃N) to form the desired this compound. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 2,4-dimethylbenzoic acid derivatives.

    Reduction: Formation of 1-(2,4-dimethylphenyl)azepane.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

1-(2,4-dimethylbenzoyl)azepane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzoyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The azepane ring provides structural rigidity and enhances the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : The 2,4-dimethylbenzoyl group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., pyridinyl or benzyl). This could reduce nucleophilic attack at the carbonyl carbon .
  • Ring Size : Diazepane derivatives (e.g., 1-(4-Bromobenzyl)-1,4-diazepane) exhibit altered ring strain and hydrogen-bonding capacity compared to azepane analogs, affecting solubility and receptor binding .

Spectral and Physicochemical Properties

  • ¹H NMR Shifts : The 2-methylbenzyl group in 1-(2-Methylbenzyl)azepane produces distinct aromatic signals (δ 7.33–7.12) and a singlet for the methyl group (δ 2.37) . A benzoyl substituent would introduce deshielded carbonyl-proximal protons.

Research Findings and Implications

  • Pharmacological Potential: AM-1220, an azepane-containing cannabinoid ligand, demonstrates the importance of bulky aromatic groups in receptor binding . The 2,4-dimethylbenzoyl group in the target compound may similarly enhance affinity for hydrophobic binding pockets.
  • Stability Considerations : Electron-withdrawing groups (e.g., bromine in 1-(4-Bromobenzyl)-1,4-diazepane) increase electrophilicity but may reduce hydrolytic stability compared to electron-donating methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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